molecular formula C10H9FO4 B13537296 2-[2-Fluoro-3-(methoxycarbonyl)phenyl]acetic acid

2-[2-Fluoro-3-(methoxycarbonyl)phenyl]acetic acid

Cat. No.: B13537296
M. Wt: 212.17 g/mol
InChI Key: MCFFIRIKDBXKLO-UHFFFAOYSA-N
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Description

2-[2-Fluoro-3-(Methoxycarbonyl)phenyl]acetic acid is a phenylacetic acid derivative featuring a fluorine atom at the ortho (C2) position and a methoxycarbonyl (COOCH₃) group at the meta (C3) position on the benzene ring. Its molecular formula is C₁₀H₉FO₄, with a molecular weight of 224.18 g/mol (calculated).

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

2-(2-fluoro-3-methoxycarbonylphenyl)acetic acid

InChI

InChI=1S/C10H9FO4/c1-15-10(14)7-4-2-3-6(9(7)11)5-8(12)13/h2-4H,5H2,1H3,(H,12,13)

InChI Key

MCFFIRIKDBXKLO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1F)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Fluoro-3-(methoxycarbonyl)phenyl]acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-fluoro-3-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Diazotization: The amino group is then diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.

    Sandmeyer Reaction: The diazonium salt is subjected to a Sandmeyer reaction with copper(I) fluoride to introduce the fluoro group.

    Esterification: The carboxylic acid group is esterified using methanol and sulfuric acid to form the methoxycarbonyl group.

    Acylation: Finally, the ester is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-Fluoro-3-(methoxycarbonyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenylacetic acid derivatives.

Scientific Research Applications

2-[2-Fluoro-3-(methoxycarbonyl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-3-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s ability to interact with biological molecules, while the methoxycarbonyl group influences its solubility and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-[2-Fluoro-3-(methoxycarbonyl)phenyl]acetic acid, differing primarily in substituent positions, halogen type, or additional functional groups:

Table 1: Structural Comparison of Phenylacetic Acid Derivatives
Compound Name Molecular Formula Substituents Key Structural Differences Reference
This compound C₁₀H₉FO₄ 2-F, 3-COOCH₃ Reference compound
2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic acid C₉H₇ClFO₃ 2-F, 3-OCH₃, 6-Cl Chlorine addition, methoxy vs. ester
2-[3-(Methoxycarbonyl)phenyl]acetic acid C₁₀H₁₀O₄ 3-COOCH₃ Lacks fluorine; meta-substituted
2-(4-(Methoxycarbonyl)phenyl)acetic acid C₁₀H₁₀O₄ 4-COOCH₃ Para-substituted ester, no fluorine
3-(2-Chloro-4-methoxyphenyl)phenylacetic acid C₁₅H₁₃ClO₃ Biphenyl with 2-Cl, 4-OCH₃ Biphenyl core; chlorine substitution

Key Observations :

  • Halogen Effects : Fluorine at C2 (as in the target compound) may increase electronegativity and influence hydrogen bonding, whereas chlorine in analogues (e.g., ) adds steric bulk and alters lipophilicity.
  • Ester vs.
  • Substituent Position : Meta- and para-substituted esters (e.g., ) lack the steric constraints of ortho-fluorine, which may impact conformational flexibility.
Table 3: Reported Bioactivities and Physical Properties
Compound Name Biological Activity Melting Point (°C) Solubility Reference
This compound Not reported N/A Likely moderate
Thiazolidinone-morpholine hybrids (e.g., ) Antimicrobial, antioxidant 175–198 DMSO-soluble
Furocoumarin derivatives (e.g., ) Potential phototoxic agents N/A Low aqueous solubility

Key Insights :

  • Fluorine and ester groups in the target compound may enhance membrane permeability compared to non-halogenated analogues.
  • Compounds with morpholine-thiazolidinone hybrids () exhibit notable antimicrobial activity (MICs: 12.5–50 μg/mL), suggesting that similar functionalization in the target compound could yield bioactivity.

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